Pipotiazine
Descripción general
Descripción
Pipotiazina, también conocida como pipotiacina, es un antipsicótico típico de la clase de las fenotiazinas. Se utiliza principalmente para el tratamiento de la esquizofrenia y otros trastornos psicóticos. La pipotiazina es conocida por su formulación inyectable de acción prolongada, que la hace adecuada para la terapia de mantenimiento en pacientes esquizofrénicos crónicos no agitados .
Métodos De Preparación
La síntesis de pipotiazina implica varios pasos clave. La alquilación de la 2-dimetilaminosulfonilfenotiazina con 1-bromo-3-cloropropano produce 10-(3-cloropropil)-N,N-dimetilfenotiazina-2-sulfonamida. Este intermedio se alquila posteriormente con 4-piperidinoetanol para producir pipotiazina . Los métodos de producción industrial normalmente implican rutas sintéticas similares, pero se optimizan para la producción a gran escala y la pureza.
Análisis De Reacciones Químicas
La pipotiazina sufre varias reacciones químicas, incluyendo:
Oxidación: La pipotiazina puede oxidarse en condiciones específicas para formar sulfoxidos y sulfonas.
Reducción: Las reacciones de reducción pueden convertir la pipotiazina en sus aminas correspondientes.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y de los reactivos utilizados.
Aplicaciones Científicas De Investigación
La pipotiazina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la reactividad de los derivados de la fenotiazina.
Biología: La investigación sobre la pipotiazina ayuda a comprender las vías bioquímicas implicadas en la esquizofrenia y otros trastornos psicóticos.
Medicina: La pipotiazina se utiliza en ensayos clínicos para evaluar su eficacia y seguridad en el tratamiento de diversas afecciones psiquiátricas.
Industria: La formulación inyectable de acción prolongada de la pipotiazina es de interés en la fabricación farmacéutica para el desarrollo de medicamentos de liberación sostenida
Mecanismo De Acción
La pipotiazina actúa como antagonista en varios receptores postsinápticos. Bloquea los receptores dopaminérgicos (subtipos D1, D2, D3 y D4), que están involucrados en las propiedades antipsicóticas del fármaco. Además, antagoniza los receptores serotoninérgicos (5-HT1 y 5-HT2), los receptores histaminérgicos (H1), los receptores alfa1/alfa2 y los receptores muscarínicos (M1/M2). Estas interacciones ayudan a normalizar la actividad de la dopamina en las regiones corticales, reducen los síntomas psicóticos y mitigan los efectos secundarios extrapiramidales .
Comparación Con Compuestos Similares
La pipotiazina es similar a otros derivados de la fenotiazina como la clorpromazina, la flufenazina y la perfenazina. La pipotiazina es menos sedante y tiene una menor propensión a causar hipotensión en comparación con la clorpromazina. También tiene una mayor incidencia de reacciones extrapiramidales en comparación con algunas otras fenotiazinas .
Compuestos Similares
- Clorpromazina
- Flufenazina
- Perfenazina
- Tioridazina
- Trifluoperazina
La formulación inyectable de acción prolongada única de la pipotiazina la hace particularmente adecuada para la terapia de mantenimiento en la esquizofrenia crónica, lo que la distingue de otras fenotiazinas .
Actividad Biológica
Pipotiazine is a phenothiazine derivative primarily used as an antipsychotic medication for managing chronic, non-agitated schizophrenia. This article explores its biological activity, mechanisms, clinical implications, and relevant case studies.
This compound acts as an antagonist on various neurotransmitter receptors, which contributes to its therapeutic effects and side effects. Its primary actions include:
- Dopaminergic Receptors : It primarily targets D2 dopamine receptors, inhibiting dopamine activity in the limbic system and affecting both positive and negative symptoms of schizophrenia .
- Serotonergic Receptors : this compound also antagonizes 5-HT1 and 5-HT2 receptors, which may help mitigate anxiety and depressive symptoms while reducing extrapyramidal side effects commonly associated with antipsychotics .
- Histaminergic Receptors : It interacts with H1 receptors, contributing to sedation and potential weight gain .
- Alpha Receptors : The drug exhibits antisympathomimetic properties by blocking alpha1 and alpha2 receptors, leading to effects such as hypotension and sedation .
Pharmacokinetics
This compound is administered via intramuscular injection as a depot formulation, allowing for prolonged release and sustained therapeutic effects. Key pharmacokinetic properties include:
Property | Value |
---|---|
Human Intestinal Absorption | High (0.9896) |
Blood-Brain Barrier Penetration | High (0.9461) |
Caco-2 Permeability | Moderate (0.6479) |
CYP450 Substrate | Yes (varies by isoenzyme) |
Renal Organic Cation Transporter | Non-inhibitor (0.6426) |
These properties indicate that this compound effectively crosses the blood-brain barrier while having a low propensity for significant drug-drug interactions through CYP450 enzymes .
Case Studies
-
Long-term Effects of Depot Treatment :
A study involving 205 patients who were switched from this compound due to market withdrawal showed that 31.5% discontinued the new medication within a year, with significant rates of acute care required among those switched to atypical long-acting injections compared to typical depot formulations . -
Extrapyramidal Side Effects :
A case report highlighted prolonged extrapyramidal symptoms lasting over six months after cessation of this compound palmitate, indicating the potential for long-lasting side effects even after discontinuation . -
Switching Antipsychotics :
In a naturalistic study of 17 patients switched from this compound palmitate, those who transitioned to oral antipsychotics experienced a five-fold increase in hospitalization rates compared to those who switched to another depot formulation, emphasizing the importance of continuity in treatment modality for stable patients .
Propiedades
IUPAC Name |
10-[3-[4-(2-hydroxyethyl)piperidin-1-yl]propyl]-N,N-dimethylphenothiazine-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O3S2/c1-25(2)32(29,30)20-8-9-24-22(18-20)27(21-6-3-4-7-23(21)31-24)14-5-13-26-15-10-19(11-16-26)12-17-28/h3-4,6-9,18-19,28H,5,10-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMHSQGEWSNUKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192913 | |
Record name | Pipotiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pipotiazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015558 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.27e-02 g/L | |
Record name | Pipotiazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015558 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Pipotiazine acts as an antagonist (blocking agent) on different postsysnaptic receptors -on dopaminergic-receptors (subtypes D1, D2, D3 and D4 - different antipsychotic properties on productive and unproductive symptoms), on serotonergic-receptors (5-HT1 and 5-HT2, with anxiolytic, antidepressive and antiaggressive properties as well as an attenuation of extrapypramidal side-effects, but also leading to weight gain, fall in blood pressure, sedation and ejaculation difficulties), on histaminergic-receptors (H1-receptors, sedation, antiemesis, vertigo, fall in blood pressure and weight gain), alpha1/alpha2-receptors (antisympathomimetic properties, lowering of blood pressure, reflex tachycardia, vertigo, sedation, hypersalivation and incontinence as well as sexual dysfunction, but may also attenuate pseudoparkinsonism - controversial) and finally on muscarinic (cholinergic) M1/M2-receptors (causing anticholinergic symptoms like dry mouth, blurred vision, obstipation, difficulty/inability to urinate, sinus tachycardia, ECG-changes and loss of memory, but the anticholinergic action may attenuate extrapyramidal side-effects). | |
Record name | Pipotiazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01621 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
39860-99-6 | |
Record name | Pipotiazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39860-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pipotiazine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039860996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pipotiazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01621 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pipotiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pipotiazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.672 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIPOTIAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L903J9JPYV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pipotiazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015558 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.